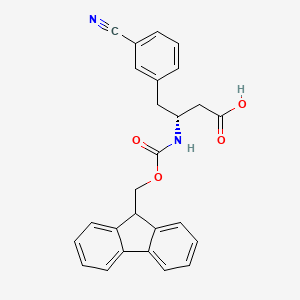

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-cyanophenyl)butanoic acid

Overview

Description

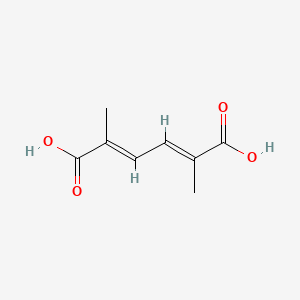

The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. It has a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for the amino group. The presence of the cyanophenyl group suggests that this compound might have some interesting chemical properties or biological activities.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a fluorenylmethyloxycarbonyl chloride with an appropriate amine to form the Fmoc-amino group, followed by the introduction of the cyanophenyl group via a suitable coupling reaction.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the fluorene ring system, the Fmoc-amino group, and the cyanophenyl group. The stereochemistry at the chiral center would also be an important feature.Chemical Reactions Analysis

The Fmoc group can be removed under mildly acidic conditions, revealing the free amine. The cyanophenyl group might undergo reactions typical of aromatic nitriles.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the Fmoc group would likely make it relatively non-polar and insoluble in water, while the cyanophenyl group might enhance its reactivity.Scientific Research Applications

Liquid Crystallinity : The liquid crystalline properties of fluorenyl compounds, including variants similar to the specified compound, have been investigated. These studies contribute to understanding the material properties of fluorenyl derivatives (Yamamoto et al., 2005).

Synthesis of Beta-Amino Acids : Research on the synthesis of beta-amino acids using fluorenyl-based protection groups highlights the compound's role in producing enantiomerically pure amino acids, which are crucial in drug discovery and peptide synthesis (Ellmerer-Müller et al., 1998).

Self-Assembled Structures : Studies have shown the self-assembly of Fmoc variants of this compound, demonstrating its potential in designing self-assembled architectures for material science and nanotechnology applications (Kshtriya et al., 2021).

PET Radiotracer Development : The compound has been explored in the synthesis of PET radiotracers, specifically for studying GABAB receptors in the mouse brain, demonstrating its relevance in neuroimaging and receptor studies (Naik et al., 2018).

Solid-Phase Syntheses : Research into solid-phase syntheses of peptides has employed Fmoc-protected beta-amino acids, showcasing the compound's role in peptide and protein engineering (Šebesta & Seebach, 2003).

Cyclodepsipeptide Synthesis : This compound plays a role in the synthesis of cyclodepsipeptides, which are cyclic peptides with a broad range of biological activities and pharmaceutical applications (Pelay-Gimeno et al., 2016).

Fluorescence and Bioimaging : The fluorenyl derivative has been used in the development of water-soluble probes for bioimaging, highlighting its application in cellular and molecular imaging (Morales et al., 2010).

Surfactants for Carbon Nanotubes : The compound has been utilized as a surfactant for carbon nanotubes, demonstrating its potential in nanotechnology and material science applications (Cousins et al., 2009).

Safety And Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this substance. The specific hazards would depend on its physical and chemical properties.

Future Directions

Further studies could be conducted to explore the potential biological activities of this compound, as well as to optimize its synthesis and characterize its physical and chemical properties in more detail.

Please note that this is a general analysis based on the structure of the compound, and the actual properties and activities of the compound might differ. For a more accurate analysis, more specific information or experimental data would be needed.

properties

IUPAC Name |

(3R)-4-(3-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O4/c27-15-18-7-5-6-17(12-18)13-19(14-25(29)30)28-26(31)32-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,19,24H,13-14,16H2,(H,28,31)(H,29,30)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMKWCSZEZUIQG-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C#N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)C#N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401142289 | |

| Record name | (βR)-3-Cyano-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401142289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-cyanophenyl)butanoic acid | |

CAS RN |

269726-84-3 | |

| Record name | (βR)-3-Cyano-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269726-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-3-Cyano-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401142289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine](/img/structure/B1310808.png)